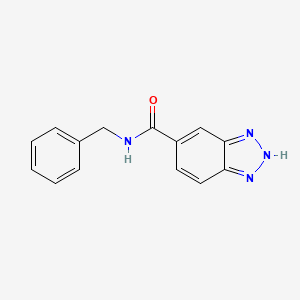N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide
CAS No.:
Cat. No.: VC14929110
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12N4O |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | N-benzyl-2H-benzotriazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18) |
| Standard InChI Key | LMEZUNCOXQJPMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzyl-1H-1,2,3-benzotriazole-5-carboxamide (IUPAC name: N-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide) belongs to the benzotriazole family, which is renowned for its stability and versatility in synthetic chemistry. The molecular formula is C27H29N5O, with a molar mass of 439.56 g/mol . Its structure comprises a benzotriazole ring fused to a carboxamide group, further substituted with a benzylpiperidinyl moiety (Fig. 1).
Table 1: Key Identifiers of N-Benzyl-1H-1,2,3-Benzotriazole-5-Carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H29N5O | |
| SMILES | Cc1c(Cn2nnc3c2ccc(C(NC2CCN(Cc4ccccc4)CC2)=O)c3)cccc1 | |
| Melting Point | 112–116°C (lit.) | |
| Boiling Point | 451.9°C at 760 mmHg | |
| Density | 1.3 g/cm³ |
The benzotriazole core contributes to electron-deficient aromaticity, enabling participation in nucleophilic substitution and metal coordination . The carboxamide group enhances solubility in polar solvents, while the benzylpiperidine substituent introduces steric bulk, potentially influencing receptor binding in biological systems .
Synthetic Methodologies
Conventional Synthesis
The compound is typically synthesized via a multi-step sequence involving:
-
Formylation: Vilsmeier-Haack formylation of indole derivatives to introduce aldehyde groups .
-
Chlorination: Treatment with thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides .
-
Amidation: Reaction of benzotriazole-5-carbonyl chloride with benzylamine derivatives under inert conditions .
A representative synthesis yields 43.8% after purification by column chromatography . Key challenges include controlling regioselectivity during benzotriazole functionalization and minimizing side reactions from the piperidine moiety .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, benzotriazole-5-carbonyl chloride synthesis completes in 6 minutes under microwave conditions versus 5 hours conventionally . This method improves yield (83% vs. 65%) and reduces thermal degradation .
Table 2: Comparison of Conventional and Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5 hours | 6 minutes |
| Yield | 65% | 83% |
| Purity (HPLC) | 92% | 98% |
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum displays:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, CDCl₃):
-
¹³C NMR (600 MHz, CDCl₃):
Biological Activity and Applications
Antimicrobial Studies
Comparative Analysis with Related Compounds
Table 3: Physicochemical Comparison with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume